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Executive Summary

ladademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-
Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the
treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding
functions of LSD1, iadademstat induces differentiation of leukemic blasts and has
demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical
guide provides an in-depth overview of the core research on iadademstat in AML, including its
mechanism of action, a summary of key preclinical and clinical data, detailed experimental
methodologies, and a visual representation of the relevant biological pathways.

Mechanism of Action: Reversing the Differentiation
Block in AML

ladademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of
LSD1.[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction
between LSD1 and the transcription factor GFI-1.[1] This interaction, facilitated by the SNAG
domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.

ladademstat's dual mechanism of action is central to its therapeutic effect:
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e Enzymatic Inhibition: ladademstat covalently binds to the FAD cofactor in the catalytic center
of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive
histone marks, such as H3K4me2, at the promoter regions of myeloid differentiation-

associated genes.

» Scaffolding Disruption: The binding of iadademstat to LSD1 sterically hinders the interaction
between LSD1 and GFI-1.[1] This uncoupling of the LSD1/GFI-1 complex disrupts the
transcriptional repressor machinery, leading to the expression of genes that drive the
differentiation of leukemic blasts into mature myeloid cells.[1]

This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells.

[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by iadademstat and a
typical experimental workflow for its evaluation.
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ladademstat's dual inhibition of LSD1's enzymatic and scaffolding functions.
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A generalized workflow for the preclinical and clinical evaluation of iadademstat in AML.

Preclinical Data

Preclinical studies have established the potent anti-leukemic activity of iadademstat in various
AML models.
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Assay Model Key Findings Reference
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MV4-11) subnanomolar cellular
activity.
Induces a
monocyte/macrophag

e differentiation gene
Differentiation AML cell lines signature and Maes et al., 2018
expression of
differentiation markers
like CD11b.

Demonstrates potent
) MLL-translocated AML S
Colony Formation ] activity in colony Maes et al., 2018
cell lines )
formation assays.

Reduces tumor

In Vivo Efficacy AML xenograft model Maes et al., 2018
growth.
) ) T-cell acute leukemia ]
In Vivo Survival Extends survival. Maes et al., 2018
PDX model

Clinical Trial Data

ladademstat has been evaluated in several clinical trials, both as a monotherapy and in
combination with other agents, demonstrating a manageable safety profile and promising
efficacy.

Phase | First-in-Human Monotherapy Trial
(Relapsed/Refractory AML)

This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and
preliminary anti-leukemic activity of iadademstat as a single agent.
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Parameter

Value

Reference

Patient Population

41 patients with
relapsed/refractory AML

Salamero et al., 2020

Dose Escalation Cohort

27 patients

Salamero et al., 2020

Extension Cohort

14 patients

Salamero et al., 2020

Recommended Phase 2 Dose
(RP2D)

140 pg/mz/day

Salamero et al., 2020

Clinical Activity

Reductions in blood and bone
marrow blast percentages;
induction of blast cell
differentiation, particularly in
patients with MLL
translocations. One complete
remission with incomplete
count recovery (CRi) was

observed.

Salamero et al., 2020

Safety Profile

Generally well-tolerated. Most
common adverse events were
myelosuppression, infections,
asthenia, mucositis, and

diarrhea.

Salamero et al., 2020

Phase lla ALICE Trial (ladademstat + Azacitidine in

Newly Diagnosed, Unfit Elderly AML)

This ongoing trial is evaluating the combination of iadademstat with the standard-of-care

hypomethylating agent azacitidine.
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Parameter

Value

Reference

Patient Population

36 elderly patients with newly
diagnosed AML ineligible for

intensive chemotherapy

Oryzon Genomics

Treatment Regimen

ladademstat (90 pg/m?2 per
day, 5 days on/2 days off) +
Azacitidine (75 mg/m? for 7 of
28 days)

Oryzon Genomics

Overall Response Rate (ORR)

81% in evaluable patients

Oryzon Genomics[1]

Complete Remission (CR/CRI)

64% of responders

Oryzon Genomics[1]

Partial Remission (PR)

36% of responders

Oryzon Genomics[1]

Measurable Residual Disease
(MRD) Negativity

82% of evaluable CR/CRi

patients

ASH-2022 Presentation

Median Overall Survival (OS)
for CR/CRI patients

~14.3 months

ASH-2022 Presentation

Safety Profile

Manageable, with the most
frequent treatment-related
adverse events being
thrombocytopenia,

neutropenia, and anemia.

The Lancet Haematology,
2024

Ongoing and Future Combination Trials

ladademstat is being investigated in several other combination settings:

o FRIDA Trial (Phase Ib): ladademstat in combination with gilteritinib in patients with
relapsed/refractory AML with FLT3 mutations.[1]

e Phase | Trial: ladademstat in combination with venetoclax and azacitidine in newly
diagnosed AML patients.[2]

Experimental Protocols
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This section outlines the general methodologies for key experiments cited in iadademstat
research. For detailed, step-by-step protocols, researchers should refer to the supplementary
materials of the cited publications.

In Vitro Assays

e Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in
appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

o Proliferation and Viability Assays:

o Method: Cells are seeded in 96-well plates and treated with a range of iadademstat
concentrations. Cell viability is assessed at various time points using assays such as MTS
or CellTiter-Glo.

o Data Analysis: IC50 values are calculated from dose-response curves.
e Apoptosis Assays:

o Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed
by flow cytometry to quantify early and late apoptotic populations.

 Differentiation Assays:

o Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is
measured by flow cytometry after treatment with iadademstat.

o Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics,
and then the expression of differentiation markers on the blast population is quantified.

Mechanistic Studies

e Co-Immunoprecipitation (Co-IP):
o Objective: To investigate the interaction between LSD1 and GFI1.

o Method: Nuclear extracts from AML cells are incubated with an antibody against either
LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting
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protein is detected by Western blotting.

o Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):

o Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2,
H3K9me2) and transcription factors.

o Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared,
and immunoprecipitated with antibodies against the target protein or histone mark. The
enriched DNA is then sequenced.

o Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are
called to identify regions of enrichment.

e RNA Sequencing (RNA-seq):
o Objective: To profile gene expression changes upon iadademstat treatment.

o Method: RNA is extracted from treated and control cells, and libraries are prepared for
high-throughput sequencing.

o Data Analysis: Reads are aligned to the reference transcriptome, and differential gene
expression analysis is performed to identify up- and down-regulated genes and pathways.

In Vivo Studies

» Patient-Derived Xenograft (PDX) Models:

o Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG).
Once engraftment is established, mice are treated with iadademstat or vehicle control.

o Efficacy Assessment: Disease burden is monitored by measuring the percentage of
human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key
endpoint.

Clinical Trial Methodologies
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e Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time
points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e Pharmacodynamics (PD): Target engagement and biological activity are assessed by
measuring changes in biomarkers in patient samples (e.g., gene expression changes in
peripheral blood mononuclear cells).

o Measurable Residual Disease (MRD) Assessment:

o Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic
cells in the bone marrow of patients in remission.

o Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and
this aberrant phenotype is monitored during and after treatment.

Conclusion

ladademstat dihydrochloride represents a novel and promising therapeutic strategy for AML.
Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and
disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data,
particularly from the ALICE trial, have demonstrated encouraging response rates and a
manageable safety profile when combined with azacitidine in elderly, unfit AML patients.
Ongoing and future studies will further elucidate the full potential of iadademstat in various AML
patient populations and combination regimens. The detailed experimental methodologies
provided in this guide are intended to support further research and development in this exciting
area of oncology.
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 To cite this document: BenchChem. [ladademstat Dihydrochloride in Acute Myeloid
Leukemia (AML) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b609777#iadademstat-dihydrochloride-in-acute-
myeloid-leukemia-aml-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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